molecular formula C7H6ClNO5S B1409347 3-Methoxy-2-nitrobenzene-1-sulfonyl chloride CAS No. 1261762-38-2

3-Methoxy-2-nitrobenzene-1-sulfonyl chloride

Cat. No.: B1409347
CAS No.: 1261762-38-2
M. Wt: 251.64 g/mol
InChI Key: BTKLECQHNVGKHO-UHFFFAOYSA-N
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Description

3-Methoxy-2-nitrobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H6ClNO5S. It is a derivative of benzene, characterized by the presence of methoxy, nitro, and sulfonyl chloride functional groups. This compound is used in various chemical reactions and has applications in scientific research and industry.

Scientific Research Applications

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2-nitrobenzene-1-sulfonyl chloride typically involves multiple steps. One common method includes the nitration of 3-methoxybenzene to form 3-methoxy-2-nitrobenzene, followed by sulfonylation using chlorosulfonic acid to introduce the sulfonyl chloride group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2-nitrobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Electrophilic Aromatic Substitution: Substituted benzene derivatives with halogen atoms.

    Nucleophilic Substitution: Sulfonamide or sulfonate ester derivatives.

Mechanism of Action

The mechanism of action of 3-Methoxy-2-nitrobenzene-1-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives. This reactivity is utilized in various chemical transformations and modifications of biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-2-nitrobenzene-1-sulfonyl chloride is unique due to the presence of the methoxy group, which can influence its reactivity and properties compared to other similar compounds. The methoxy group can provide additional sites for chemical modification and can affect the compound’s solubility and stability .

Properties

IUPAC Name

3-methoxy-2-nitrobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO5S/c1-14-5-3-2-4-6(15(8,12)13)7(5)9(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTKLECQHNVGKHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)S(=O)(=O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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